Itrizole

Description

Itraconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain fungal infections, such as:

Histoplasmosis

Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)

Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.

First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.

Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.

Itrizole is a natural product found in Aspergillus fumigatus with data available.

Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)

A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.

Structure

3D Structure

Properties

IUPAC Name |

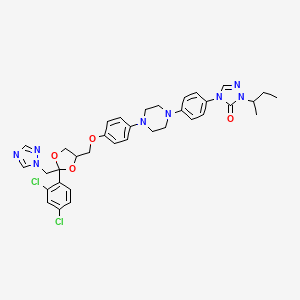

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water and dilute acidic solutions | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84604-65-9, 84625-61-6, 2049588-24-9 | |

| Record name | rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84604-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(butan-2-yl)-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising candidate for drug repurposing in oncology. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole exhibits potent and multifaceted anticancer activities. This technical guide provides an in-depth exploration of the core mechanisms through which itraconazole exerts its effects on cancer cells. We dissect its inhibitory actions on critical signaling pathways, including Hedgehog, Wnt/β-catenin, and mTOR, and detail its profound anti-angiogenic properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the complex signaling cascades and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of itraconazole in cancer.

Core Anticancer Mechanisms of Itraconazole

Itraconazole's anticancer efficacy stems from its ability to modulate multiple, often interconnected, cellular pathways crucial for tumor growth, survival, and metastasis.[1][2][3] The primary mechanisms identified to date include the inhibition of the Hedgehog and Wnt/β-catenin signaling pathways, suppression of angiogenesis, and modulation of the mTOR pathway.[1][4]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma and medulloblastoma.[5][6][7] Itraconazole acts as a potent antagonist of this pathway.[5][7][8]

Mechanistically, itraconazole targets the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein.[5][8] Unlike other SMO antagonists like cyclopamine, itraconazole appears to bind to a distinct site on the SMO protein.[2][5] This interaction prevents the ciliary accumulation of SMO that is normally induced by Hh stimulation, thereby blocking downstream signal transduction.[5][8] The inhibition of SMO leads to the suppression of the GLI family of transcription factors, which are the terminal effectors of the Hh pathway.[6][9] This ultimately results in the downregulation of Hh target genes involved in cell proliferation and survival.[9]

References

- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

Itraconazole as a Hedgehog Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant Hh pathway activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] This technical guide provides an in-depth overview of itraconazole's mechanism of action as an Hh pathway inhibitor, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[1] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[5][6] This inhibition prevents SMO from accumulating in the primary cilium, a microtubule-based organelle that acts as a signaling hub.[1][6] Consequently, the glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, and Gli3) are proteolytically processed into repressor forms, and Hh target gene transcription is silenced.

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[6] SMO then translocates to and accumulates in the primary cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors.[1][6] Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1, which regulate cell proliferation, survival, and differentiation.[3]

Mechanism of Action of Itraconazole as a Hedgehog Pathway Inhibitor

Itraconazole inhibits the Hedgehog pathway by directly targeting SMO.[1][2] However, its mechanism is distinct from that of other well-characterized SMO antagonists like cyclopamine (B1684311) and vismodegib.[1][5] Itraconazole does not compete with cyclopamine for binding to SMO, suggesting it interacts with a different site on the protein.[1][5]

The primary mechanism by which itraconazole inhibits SMO function is by preventing its ciliary accumulation upon Hh pathway activation.[1][2] This blockade of SMO trafficking to the primary cilium effectively halts the downstream signaling cascade, leading to the suppression of Gli-mediated transcription.[3] Notably, itraconazole's inhibitory activity is independent of its antifungal mechanism, which involves the inhibition of lanosterol (B1674476) 14α-demethylase.[1][5]

A significant advantage of itraconazole's unique mechanism is its ability to inhibit SMO mutants that confer resistance to cyclopamine-competitive inhibitors.[7] This makes it a promising therapeutic agent for cancers that have developed resistance to first-line Hh pathway antagonists.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of itraconazole as a Hedgehog pathway inhibitor.

Table 1: In Vitro Inhibition of Hedgehog Pathway Activity by Itraconazole

| Cell Line/Assay System | Endpoint | IC50 Value | Reference |

| Shh-Light2 (NIH/3T3) Reporter Cells | Gli-luciferase activity | ~800 nM | [8] |

| Ptch-/- Mouse Embryonic Fibroblasts | β-galactosidase expression | ~900 nM | [8] |

| Smo-/- MEFs with SMOWT | Gli-luciferase activity | ~600 nM | [5] |

| Medulloblastoma (MB) spheres | Gli1 mRNA transcription | ~100 nM | [5] |

| Hydroxy-itraconazole (metabolite) | Gli-luciferase activity | ~1.2 µM | [9] |

Table 2: In Vivo Efficacy of Itraconazole in Hedgehog-Dependent Tumor Models

| Tumor Model | Animal Model | Itraconazole Dosage | Tumor Growth Inhibition | Gli1 mRNA Inhibition | Reference |

| Medulloblastoma Allograft | Nude mice | 75 mg/kg, twice daily (PO) | 96% | 55% | [7] |

| Basal Cell Carcinoma (non-advanced) | Human Patients | 200 mg, twice daily for 1 month | 24% reduction in tumor area | 65% | [10][11] |

| GDC-0449 Resistant Medulloblastoma | Nude mice | 75 mg/kg, twice daily (PO) | Significant inhibition | 43% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize itraconazole as a Hedgehog pathway inhibitor.

Gli-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Hedgehog pathway.[1]

Materials:

-

Shh-Light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)[1]

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ShhN-conditioned medium (see section 4.5)

-

Itraconazole

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed Shh-Light2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Replace the culture medium with low serum medium (e.g., 0.5% FBS).

-

Add itraconazole at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with ShhN-conditioned medium.

-

Incubate the plates for 24-48 hours at 37°C.

-

Equilibrate the assay plates and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

-

Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

BODIPY-Cyclopamine Competition Assay

This assay determines if a compound competes with cyclopamine for binding to SMO.[1][5]

Materials:

-

HEK293 cells engineered to express SMO

-

BODIPY-cyclopamine (fluorescent cyclopamine derivative)

-

Itraconazole

-

Known SMO competitor (e.g., KAAD-cyclopamine) as a positive control

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader or high-content imaging system

Protocol:

-

Plate SMO-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

-

Incubate the cells with varying concentrations of itraconazole or the positive control.

-

Add a fixed concentration of BODIPY-cyclopamine to all wells.

-

Incubate the plate to allow for binding to reach equilibrium.

-

Wash the cells with PBS to remove unbound BODIPY-cyclopamine.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader or quantify the cellular fluorescence using a high-content imaging system.

-

A decrease in fluorescence intensity in the presence of a test compound indicates competition with BODIPY-cyclopamine for SMO binding.

Immunofluorescence for Smoothened Ciliary Localization

This method visualizes the localization of SMO to the primary cilium.[1][12]

Materials:

-

NIH/3T3 cells

-

ShhN-conditioned medium

-

Itraconazole

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibodies: anti-SMO and anti-acetylated tubulin (a ciliary marker)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Grow NIH/3T3 cells on coverslips.

-

Treat the cells with ShhN-conditioned medium in the presence or absence of itraconazole.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with primary antibodies against SMO and acetylated tubulin.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analyze the images to determine the co-localization of SMO with the primary cilium.

Quantitative PCR (qPCR) for Gli1 Expression

This technique measures the mRNA levels of the Hh target gene GLI1.[5][7][13]

Materials:

-

Tumor tissue or cells treated with itraconazole

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for GLI1 and a housekeeping gene (e.g., ACTB)

-

qPCR instrument

Protocol:

-

Extract total RNA from the samples using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, qPCR master mix, and primers for GLI1 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of GLI1 mRNA, normalized to the housekeeping gene.

Preparation of ShhN-Conditioned Medium

This medium contains the active, N-terminal fragment of the Sonic Hedgehog protein and is used to activate the Hh pathway in vitro.[1][14]

Materials:

-

HEK293 cells engineered to overexpress ShhN

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Low serum DMEM (e.g., 2% FBS)

-

Sterile centrifuge tubes

-

0.22 µm sterile filter

Protocol:

-

Culture the ShhN-overexpressing HEK293 cells to approximately 80% confluency.

-

Replace the growth medium with low serum DMEM.

-

Incubate the cells for 24-48 hours to allow for the secretion of ShhN into the medium.

-

Collect the conditioned medium and centrifuge to pellet any cell debris.

-

Sterile-filter the supernatant. The conditioned medium can be stored at 4°C for several weeks or at -80°C for long-term storage.

Tumorsphere Proliferation Assay

This assay assesses the effect of itraconazole on the proliferation of cancer stem-like cells, which often rely on Hh signaling.[15][16]

Materials:

-

Cancer cell line of interest (e.g., medulloblastoma)

-

Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Itraconazole

-

Cell viability assay reagent (e.g., MTS or CellTiter-Glo®)

Protocol:

-

Dissociate the cancer cells into a single-cell suspension.

-

Plate the cells at a low density in ultra-low attachment plates with tumorsphere medium containing various concentrations of itraconazole.

-

Incubate the plates for 7-14 days to allow for tumorsphere formation.

-

Quantify the number and size of tumorspheres.

-

To assess proliferation, add a cell viability reagent to the wells and measure the signal according to the manufacturer's instructions.

Visualizations

Hedgehog Signaling Pathway and Itraconazole's Point of Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of Itraconazole on SMO translocation.

Experimental Workflow for Assessing Itraconazole's Hh Pathway Inhibition

Caption: Workflow for the in vitro and in vivo evaluation of Itraconazole's Hh pathway inhibition.

Conclusion

Itraconazole is a potent inhibitor of the Hedgehog signaling pathway with a distinct mechanism of action that involves the inhibition of SMO ciliary translocation. Its efficacy against SMO mutants resistant to other inhibitors highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of itraconazole and develop novel Hedgehog pathway-targeted therapies.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. benchchem.com [benchchem.com]

- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 5. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. reya-lab.org [reya-lab.org]

- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Old drug, New Target: Itraconazole and Basal cell Carcinoma | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 12. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor-derived GLI1 promotes remodeling of the immune tumor microenvironment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.org [mdanderson.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Properties of Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole (B105839), a triazole antifungal agent, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is fundamental in tumor growth and metastasis. Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways, as well as disrupting intracellular cholesterol trafficking. This technical guide provides an in-depth overview of the anti-angiogenic properties of itraconazole, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.

Introduction

The discovery of the anti-angiogenic properties of itraconazole represents a significant advancement in the field of drug repurposing for cancer therapy.[1][2] Initially approved for the treatment of fungal infections, itraconazole has demonstrated consistent and potent inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic cascade.[1][3] Its oral bioavailability and established safety profile make it an attractive candidate for further investigation and clinical translation in oncology.[2] This guide will explore the molecular underpinnings of itraconazole's anti-angiogenic activity and provide the necessary technical information for its study.

Mechanism of Action

Itraconazole's anti-angiogenic effects are not attributed to a single mechanism but rather to its ability to interfere with multiple, critical signaling pathways within endothelial cells.

Inhibition of VEGFR2 Signaling

Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are the primary drivers of angiogenesis. Itraconazole has been shown to inhibit the activation of VEGFR2.[4] This is not due to direct kinase inhibition but rather through a novel mechanism involving the disruption of VEGFR2 glycosylation and trafficking.[4] By impairing the proper maturation and cell surface expression of VEGFR2, itraconazole effectively blunts the downstream signaling cascade initiated by VEGF binding.[4]

Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. In endothelial cells, the mTOR signaling pathway is crucial for angiogenesis. Itraconazole has been demonstrated to potently inhibit mTOR signaling.[5] This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK), an upstream regulator of mTOR.[5] Itraconazole's targeting of the mitochondrial protein voltage-dependent anion channel 1 (VDAC1) disrupts mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and subsequent AMPK activation.[6]

Disruption of Intracellular Cholesterol Trafficking

Cholesterol is an essential component of cellular membranes and plays a critical role in the function of membrane-associated proteins, including signaling receptors. Itraconazole has been found to inhibit intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.[7][8] This disruption of cholesterol homeostasis is believed to contribute to the dysfunction of membrane-bound receptors and signaling molecules involved in angiogenesis.[7]

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of itraconazole from various preclinical studies.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole

| Assay | Cell Line | Stimulant | IC50 (nM) | Reference |

| Proliferation | HUVEC | EGM-2 | 588 (95% CI: 553–624) | [3] |

| Proliferation | HUVEC | VEGF | 689 (95% CI: 662–717) | [3] |

| Proliferation | HUVEC | bFGF | 691 (95% CI: 649–733) | [3] |

| Proliferation | HUVEC | VEGF + bFGF | 628 (95% CI: 585–672) | [3] |

| Proliferation | HUVEC | - | ~26,000 ng/mL | [9] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole

| Xenograft Model | Treatment | Tumor Growth Inhibition | Microvessel Density Reduction | Reference |

| LX-14 (NSCLC) | 75 mg/kg Itraconazole (twice daily) | 72% | 61% (from 14.9% to 5.8%) | [3] |

| LX-7 (NSCLC) | 75 mg/kg Itraconazole (twice daily) | 79% | 56% (from 21.9% to 9.7%) | [3] |

| Ehrlich Ascites Carcinoma | Itraconazole Solution | 42% reduction in Ki-67 expression | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of itraconazole's anti-angiogenic properties.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of endothelial cells by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 2,000 cells per well in 199 µL of EGM-2 medium.[11] Allow cells to adhere overnight.

-

Drug Treatment: Add itraconazole at various concentrations. For combination studies, a constant molar ratio can be maintained (e.g., 10:1 Cyclosporin A to Itraconazole).[11]

-

Incubation: Incubate the cells with the drug for 24 hours.[11]

-

Radiolabeling: Add 0.9 µCi of [³H]-thymidine to each well and incubate for an additional 6 hours.[11]

-

Harvesting: Wash the cells once with PBS, then trypsinize and transfer the cell lysate to filtermats.[11]

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.[12] Data is typically normalized to vehicle-treated control cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

-

Plate Coating: Coat the wells of a 24-well plate with 230 µL of ice-cold Matrigel and incubate at 37°C for 30-40 minutes to allow for polymerization.[11]

-

Cell Seeding: Seed 7 x 10⁴ HUVECs in 500 µL of medium onto the Matrigel-coated wells.[11]

-

Drug Treatment: Add itraconazole at desired concentrations (e.g., 0.1, 0.6, or 3.0 µM).[3]

-

Incubation: Incubate the cells for 18 hours to allow for tube formation.[11]

-

Visualization: Gently wash the cells with PBS and stain with 2 µM Calcein-AM for 30 minutes.[11] Photograph the tube networks using a fluorescence microscope.[11]

-

Quantification: Analyze the images to quantify tube length, number of junctions, and total network size using software such as AngioQuant.[13]

Endothelial Cell Migration Assay (Wound Healing)

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

-

Create Monolayer: Grow HUVECs to confluence in a culture plate.

-

Create Wound: Create a scratch in the monolayer using a sterile pipette tip.[14]

-

Drug Treatment: Replace the medium with fresh medium containing itraconazole at various concentrations (e.g., 0.1, 0.6, or 3.0 µM).[15]

-

Image Acquisition: Capture images of the wound at time 0 and after a set time period (e.g., 24 hours).[15]

-

Quantification: Measure the area of the wound at each time point and calculate the percentage of wound closure.[15]

Chemotaxis Assay (Boyden Chamber)

This assay evaluates the directional migration of endothelial cells towards a chemoattractant.

-

Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8-micron pore size).[16]

-

Chemoattractant: Add a chemoattractant (e.g., VEGF, bFGF, or EGM-2) to the lower chamber.[16]

-

Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing itraconazole at different concentrations.

-

Incubation: Incubate the chamber to allow for cell migration through the membrane.

-

Quantification: After incubation, fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several microscopic fields.[17]

In Vivo Xenograft Model

This model assesses the effect of itraconazole on tumor growth and angiogenesis in a living organism.

-

Tumor Implantation: Inject human non-small cell lung cancer (NSCLC) cells (e.g., LX-14 or LX-7) subcutaneously into immunodeficient mice (e.g., NOD-SCID).[2][3]

-

Drug Administration: Once tumors are established, treat the mice with oral itraconazole (e.g., 75 mg/kg twice daily).[3]

-

Tumor Measurement: Measure tumor volume periodically using calipers.[3]

-

Microvessel Density Analysis: At the end of the study, perfuse the mice with a fluorescent dye (e.g., Hoechst 33342) to label functional blood vessels.[3] Harvest the tumors, section, and analyze the fluorescently labeled microvessels to determine microvessel density.[3]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways.

-

Cell Lysis: Treat HUVECs with itraconazole for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-S6K, total S6K).[13]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Cholesterol Trafficking Assay (Filipin Staining)

This method visualizes the distribution of unesterified cholesterol in cells.

-

Cell Culture and Treatment: Culture HUVECs on coverslips and treat with itraconazole (e.g., 50 nM) for 24 hours.[13]

-

Fixation: Fix the cells with paraformaldehyde.

-

Staining: Stain the cells with a filipin (B1216100) staining solution (e.g., 50 µg/mL).[18]

-

Imaging: Visualize the intracellular cholesterol distribution using a confocal microscope.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by itraconazole and a general workflow for its preclinical evaluation.

Caption: Itraconazole's multi-targeted anti-angiogenic mechanisms.

Caption: Preclinical evaluation workflow for itraconazole's anti-angiogenic properties.

Conclusion

Itraconazole presents a compelling case for repurposing as an anti-angiogenic agent in cancer therapy. Its multifaceted mechanism of action, targeting key pathways like VEGFR2, mTOR, and cholesterol trafficking, suggests a potential for durable efficacy and a lower likelihood of resistance development compared to single-target agents. The data summarized and protocols detailed in this guide provide a solid foundation for further research into the clinical utility of itraconazole as a valuable component of anti-cancer regimens. Continued investigation into its synergistic potential with other chemotherapeutics and targeted agents is warranted.

References

- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]

- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antifungal drug itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Itraconazole's Multifaceted Molecular Targets in Oncology: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention in the oncology field for its potent anti-cancer activities. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole engages with multiple molecular targets within cancer cells and the tumor microenvironment, leading to the disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of itraconazole's molecular targets in oncology, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Key Molecular Targets and Mechanisms of Action

Itraconazole's anti-cancer effects are primarily attributed to its ability to interfere with three critical cellular processes: Hedgehog signaling, mTOR signaling, and angiogenesis, often linked through its impact on intracellular cholesterol trafficking.[1][2][3]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[4][5][6] Itraconazole has been identified as a potent antagonist of the Hh pathway.[7][8][9]

Mechanism: Itraconazole acts on the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein.[7][8][10] Unlike other SMO antagonists like cyclopamine, itraconazole appears to bind to a distinct site on SMO.[7][11] This interaction prevents the ciliary accumulation of SMO that is normally induced by Hedgehog ligand stimulation, thereby blocking downstream signal transduction and the activation of Gli transcription factors.[7][8] The inhibition of Gli1 and Gli2, the primary transcriptional effectors of the pathway, leads to decreased expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and PTCH1.[11][12]

Experimental Evidence: Studies have shown that itraconazole can suppress Hh pathway activity in various cancer models. For instance, in a mouse allograft model of medulloblastoma, systemically administered itraconazole suppressed Hh pathway activity and tumor growth at serum levels comparable to those in patients undergoing antifungal therapy.[7]

Quantitative Data Summary: Itraconazole's Efficacy Against the Hedgehog Pathway

| Cell Line/Model | Assay | IC50 / Effect | Reference |

| Shh-Light2 (reporter cell line) | Gli-luciferase reporter assay | ~800 nM | [13] |

| Ptch-/- cells | β-galactosidase expression | Inhibition at ~900 nM | [7] |

| Medulloblastoma allografts (mouse model) | Gli1 mRNA levels | Significant decrease with 100 mg/kg itraconazole b.i.d. | [7] |

| Basal Cell Carcinoma (patient-derived xenografts) | Tumor growth | Reduced growth and GLI1 mRNA expression | [14] |

| Melanoma Cells (A375, A2058) | Western Blot | Down-regulation of Gli-1 and Gli-2 | [15] |

| Gastric Cancer Cells (SGC-7901) | CCK-8 Assay | IC50 of 24.83 µM | [16][17] |

Signaling Pathway Diagram: Itraconazole's Inhibition of the Hedgehog Pathway

Caption: Itraconazole inhibits the Hedgehog pathway by binding to SMO, preventing its ciliary accumulation and subsequent activation of GLI transcription factors.

mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Itraconazole has been shown to inhibit mTOR signaling in various cancer cell types, including endothelial cells, glioblastoma, and endometrial cancer.[1][2][18]

Mechanism: Itraconazole's inhibition of mTOR signaling is often linked to its effects on intracellular cholesterol trafficking.[18][19][20] The drug can interfere with the transport of cholesterol from late endosomes and lysosomes to the plasma membrane.[19][21] This disruption of cholesterol homeostasis can lead to the inhibition of mTORC1 activity.[22] One proposed mechanism involves itraconazole binding to the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), which interferes with mitochondrial ATP production, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of mTOR activity.[1] In endothelial cells, itraconazole was found to downregulate the kinase activity of mTORC1.[22]

Experimental Evidence: In human umbilical vein endothelial cells (HUVECs), itraconazole inhibits mTOR signaling, which is crucial for their proliferation and for angiogenesis.[1] In glioblastoma cells, itraconazole-induced inhibition of AKT-mTOR signaling leads to autophagy and subsequent inhibition of cell proliferation.[4][19]

Quantitative Data Summary: Itraconazole's Efficacy Against the mTOR Pathway

| Cell Line | Assay | Effect | Reference |

| HUVECs | Western Blot (p-S6K, p-4E-BP1) | Potent inhibition of mTORC1 activity | [22] |

| Glioblastoma Cells (U87, C6) | Western Blot (p-AKT, p-mTOR) | Dose-dependent inhibition | [4] |

| Endometrial Cancer Cells (AN3-CA, HEC-1A) | Western Blot (p-mTOR, p-p70S6K, p-AKT) | Reduced phosphorylation | [23] |

| Melanoma Cells (SK-MEL-28, A375) | Western Blot (p-S6K, p-4E-BP1, p-AKT-Ser473) | Down-regulated phosphorylation | [15] |

Signaling Pathway Diagram: Itraconazole's Inhibition of the mTOR Pathway

Caption: Itraconazole inhibits the mTOR pathway, in part by disrupting cholesterol trafficking, which is essential for mTORC1 activation.

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Itraconazole is a potent inhibitor of angiogenesis.[4][24][25]

Mechanism: Itraconazole's anti-angiogenic effects are multifactorial. It directly inhibits endothelial cell proliferation, migration, and tube formation.[14][24] A key mechanism is the inhibition of vascular endothelial growth factor (VEGF) signaling.[14][24] Itraconazole can prevent the proper glycosylation of VEGF receptor 2 (VEGFR2), leading to the accumulation of immature N-glycans on the receptor.[1] This impairs VEGFR2 autophosphorylation and downstream signaling.[1] Additionally, the inhibition of the mTOR pathway in endothelial cells contributes significantly to its anti-angiogenic properties.[22]

Experimental Evidence: In a screen of FDA-approved drugs, itraconazole was identified as a potent inhibitor of endothelial cell proliferation with an IC50 of 0.16 μM.[4] In vivo studies using non-small cell lung cancer xenografts showed that itraconazole treatment reduced tumor growth and tumor vascular area.[24][25]

Quantitative Data Summary: Itraconazole's Anti-Angiogenic Efficacy

| Cell/Model | Assay | IC50 / Effect | Reference |

| HUVECs | Proliferation Assay | 0.16 µM | [4] |

| Non-Small Cell Lung Cancer Xenografts | Tumor Growth | 67.5% decrease in new blood vessel formation | [4] |

| Non-Small Cell Lung Cancer Xenografts | Tumor Growth | 72% and 79% reduction in two primary xenograft models | [24] |

Workflow Diagram: Experimental Assessment of Anti-Angiogenesis

Caption: A typical experimental workflow to evaluate the anti-angiogenic properties of itraconazole, encompassing both in vitro and in vivo assays.

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.

Materials:

-

Shh-Light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

-

Conditioned medium containing Sonic hedgehog N-terminal signaling domain (Shh-N).

-

Itraconazole stock solution (in DMSO).

-

96-well white, clear-bottom plates.

-

Dual-Glo Luciferase Assay System (Promega).

-

Luminometer.

Procedure:

-

Seed Shh-Light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to attach overnight.

-

The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).

-

Prepare serial dilutions of itraconazole in low-serum medium.

-

Add the itraconazole dilutions to the cells, followed by the addition of Shh-N conditioned medium to stimulate the pathway. Include vehicle control (DMSO) wells.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell viability and transfection efficiency.

-

Plot the normalized luciferase activity against the itraconazole concentration to determine the IC50 value.

mTOR Signaling Inhibition Assay (Western Blotting)

Objective: To assess the effect of itraconazole on the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cancer cell line of interest (e.g., HUVECs, glioblastoma cells).

-

Itraconazole stock solution (in DMSO).

-

Complete cell culture medium.

-

6-well plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of itraconazole or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

Itraconazole presents a compelling case for drug repurposing in oncology, with a unique polypharmacological profile that targets multiple, interconnected oncogenic pathways. Its ability to simultaneously inhibit Hedgehog and mTOR signaling, coupled with its potent anti-angiogenic effects, underscores its potential as a versatile anti-cancer agent. The detailed molecular mechanisms and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of itraconazole in a variety of malignancies. Future research should continue to elucidate the intricate details of its interactions with its molecular targets and explore rational combination strategies to maximize its clinical benefit.

References

- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 11. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reya-lab.org [reya-lab.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 19. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Itraconazole in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of itraconazole (B105839), a broad-spectrum triazole antifungal agent. Beyond its well-established antifungal properties, itraconazole exhibits unique inhibitory effects on critical cellular signaling pathways, including the Hedgehog and angiogenesis pathways, highlighting its potential for repositioning in oncology. This document delves into its mechanisms of action, summarizes key quantitative data from in vitro and in vivo preclinical studies, and provides detailed experimental protocols for core assays.

Core Mechanisms of Action

Itraconazole's therapeutic effects stem from a multi-pronged molecular mechanism targeting both fungal pathogens and key pathways involved in cancer progression.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of itraconazole lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting ergosterol synthesis.[1][2] Itraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1] The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, increased cell membrane permeability, and ultimately, fungal cell death.[1]

References

The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent clinically utilized for decades, has emerged as a promising candidate in oncology through drug repurposing screens.[1] Initially developed to inhibit fungal lanosterol (B1674476) 14α-demethylase, its anticancer activities are now attributed to distinct mechanisms, primarily the inhibition of the Hedgehog signaling pathway, anti-angiogenesis, and modulation of the mTOR pathway.[2][3] This technical guide provides an in-depth exploration of the discovery and characterization of itraconazole's anticancer effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

Quantitative Data Summary

The anticancer efficacy of itraconazole has been quantified across various preclinical models. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of Itraconazole in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| MKN45 | Gastric Cancer | CCK-8 | 24.83 | [4] |

| AGS | Gastric Cancer | CCK-8 | Not specified, dose-dependent inhibition shown | [4] |

| A375 | Melanoma | CCK-8 | Not specified, dose-dependent inhibition shown | [5][6] |

| SK-MEL-28 | Melanoma | CCK-8 | Not specified, dose-dependent inhibition shown | [5] |

| HUVEC | Endothelial Cells | Proliferation Assay | <0.7 | [7] |

| LX-14 | Non-Small Cell Lung Cancer | Proliferation Assay | >100 | [7] |

| LX-7 | Non-Small Cell Lung Cancer | Proliferation Assay | >100 | [7] |

| Endometrial Cancer Cells (Ishikawa, AN3-CA, HEC-1A) | Endometrial Cancer | MTT | Inhibition at 1-10 µM | [8] |

Table 2: In Vivo Efficacy of Itraconazole in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Citation |

| LX-14 | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 72 | [9] |

| LX-7 | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 79 | [9] |

| Melanoma Xenograft | Melanoma | 50 mg/kg Itraconazole | 48.9 | [5] |

| Melanoma Xenograft | Melanoma | 75 mg/kg Itraconazole | 64.1 | [5] |

| Melanoma Xenograft | Melanoma | 100 mg/kg Itraconazole | 76.07 | [5] |

Core Anticancer Mechanisms and Signaling Pathways

Itraconazole exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting the Hedgehog and angiogenesis signaling pathways, and modulating mTOR activity.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. Itraconazole inhibits this pathway by directly targeting the Smoothened (SMO) receptor, a key transmembrane protein.[2][10] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors, which in turn downregulates the expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and BCL-2.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “Hedgehog pathway”: a potential target of itraconazole in the treatment of cancer - ProQuest [proquest.com]

- 4. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]

- 5. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. db.cngb.org [db.cngb.org]

A Technical Guide to the Cellular Pathways Modulated by Itraconazole Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the molecular mechanisms of Itraconazole (B105839) (ITZ), a triazole antifungal agent repurposed for its potent anticancer properties. It details the key cellular signaling pathways modulated by Itraconazole, supported by quantitative data, detailed experimental protocols from cited literature, and visualizations of the molecular interactions.

Introduction

Itraconazole is a well-established, FDA-approved antifungal drug that functions by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the synthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] Beyond this primary function, a growing body of preclinical and clinical research has revealed its significant antineoplastic activities across a range of cancers, including basal cell carcinoma, prostate cancer, and non-small cell lung cancer.[4][5][6] Itraconazole's anticancer effects are not attributed to its antifungal mechanism but rather to its ability to modulate multiple, distinct cellular pathways crucial for tumor growth and survival.[5][7] This multifaceted action includes the inhibition of angiogenesis, disruption of critical signaling cascades like Hedgehog and mTOR, and the induction of autophagy.[2][8] This guide synthesizes the current understanding of these mechanisms, presenting the data and methodologies relevant to researchers in oncology and drug development.

Core Cellular Pathways Modulated by Itraconazole

Itraconazole exerts its anticancer effects through a complex interplay of pathway modulations. The core mechanisms identified are detailed below.

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, driving cell proliferation and survival.[9][10] Itraconazole is a potent antagonist of this pathway.[6][10][11] It acts on the essential Hh component Smoothened (SMO), a seven-transmembrane protein.[9][10] Unlike other SMO antagonists like cyclopamine, Itraconazole binds to SMO at a distinct site, preventing its ciliary accumulation that is normally induced by Hh stimulation.[9][10] This blockade leads to the downstream inhibition of GLI transcription factors, which are responsible for transcribing Hh target genes involved in cell growth.[11][12]

Table 1: Quantitative Effects of Itraconazole on the Hedgehog Pathway

| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| IC50 of GLI1 expression | Shh-Light2 cells | 805 nM | 50% inhibition of Hh pathway activity. | [9] |

| IC50 Shift (Synergy) | Shh-Light2 cells | 900 nM | Shifted IC50 of KAAD-cyclopamine from 21 nM to 1.8 nM. | [9][10] |

| GLI1 & GLI2 Down-regulation | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Significant dose-dependent decrease in protein levels. | [13] |

| Tumor Area Reduction | Basal Cell Carcinoma Patients | Oral Administration | Average decrease of 24% in accessible lesions. | [5] |

| EAC Development | Rat Reflux Model | 200mg/kg weekly | EAC incidence reduced to 8% vs. 32% in controls. |[14] |

Inhibition of mTOR Signaling and Angiogenesis

Itraconazole is a potent inhibitor of angiogenesis, the formation of new blood vessels essential for tumor growth.[7][15][16] This activity is mediated through multiple mechanisms, primarily converging on the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[17][18][19] Itraconazole's anti-angiogenic effects include inhibiting endothelial cell proliferation, migration, and tube formation in response to key growth factors like VEGF and bFGF.[15][20]

The inhibition of mTOR by Itraconazole is multifaceted:

-

Disruption of Cholesterol Trafficking: Itraconazole blocks the exit of cholesterol from late endosomes and lysosomes.[17][21][22] This cholesterol accumulation within lysosomes prevents the activation of mTOR, which requires proper cholesterol trafficking to the plasma membrane.[17][21] This effect is similar to that seen in Niemann-Pick type C (NPC) disease.[17][22]

-

Targeting of VDAC1 and AMPK Activation: In endothelial cells, Itraconazole directly binds to the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane.[18][19][23] This disrupts mitochondrial metabolism, leading to an increased AMP:ATP ratio.[23] This energy deficit activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn phosphorylates and inhibits the mTORC1 complex.[19][23]

Table 2: Quantitative Effects of Itraconazole on Angiogenesis and mTOR Signaling

| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| mTOR Phosphorylation | AN3-CA & HEC-1A Endometrial Cells | 10 µM | Reduced phosphorylation of mTOR. | [24] |

| p70S6K Phosphorylation | HUVECs | ~1 µM | Inhibition of phosphorylation. | [17] |

| AMPK Activation | HUVECs | 2 µM | ~70% of maximum achievable response. | [19] |

| Endothelial Cell Proliferation | HUVECs | IC50 < 5 µM | Potent anti-proliferative activity. | [2] |

| Tumor Growth Reduction | Non-small cell lung cancer xenografts | Oral Administration | 72-79% reduction in tumor growth. |[7] |

Modulation of Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is another fundamental signaling cascade that, when dysregulated, is implicated in cancer development. Itraconazole has been shown to inhibit this pathway in several cancer types, including melanoma and endometrial cancer.[13][25][26][27] Treatment with Itraconazole leads to a significant down-regulation of key pathway components, including Wnt3A and β-catenin, at both the mRNA and protein levels.[13][26] Concurrently, it up-regulates the expression of Axin-1, a negative regulator of β-catenin, further contributing to the pathway's suppression.[13][26]

Table 3: Quantitative Effects of Itraconazole on the Wnt/β-catenin Pathway

| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Wnt3A & β-catenin Expression | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Dose-dependent decrease in protein levels. | [13] |

| Axin-1 Expression | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Dose-dependent increase in protein levels. | [13] |

| Wnt-3a & β-catenin mRNA | Tumor-Associated Macrophages | Treatment | Significant downregulation. | [26] |

| Axin-1 mRNA | Tumor-Associated Macrophages | Treatment | Significant upregulation. |[26] |

Induction of Autophagy

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. In several cancers, such as glioblastoma and colon cancer, Itraconazole induces autophagic cell death.[21][28][29][30] This pro-death autophagic response is often linked to the other pathways it inhibits. For instance, the inhibition of the AKT-mTOR pathway, resulting from disrupted cholesterol trafficking, is a primary trigger for autophagy induction.[21][31][32] In melanoma and colon cancer, inhibition of the Hedgehog pathway has also been shown to mediate the induction of autophagy.[12][29][33] Blocking autophagy can reverse the antiproliferative effects of Itraconazole, confirming it as a key mechanism of its antitumor activity.[21][30]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the effects of Itraconazole.

Cell Proliferation and Viability (MTT Assay)

This protocol is used to assess the effect of Itraconazole on the metabolic activity and proliferation of cancer cells.[34][35]

-

Cell Seeding: Plate cancer cells (e.g., U87, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Itraconazole Treatment: Treat cells with a range of concentrations of Itraconazole (e.g., 0-10 µM) dissolved in DMSO (ensure final DMSO concentration is <0.1%) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[13][26]

-

Cell Lysis: After treatment with Itraconazole, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, β-catenin, GLI1, LC3B, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cholesterol Trafficking (Filipin Staining)

This method is used to visualize the intracellular distribution of unesterified cholesterol.[36][37]

-

Cell Culture: Grow cells (e.g., CaSki, HUVECs) on glass coverslips.

-

Itraconazole Treatment: Treat cells with the desired concentration of Itraconazole for the specified time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Filipin Staining: Quench the fixation with glycine, then stain with Filipin III (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours in the dark.

-

Mounting: Wash cells extensively with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.

-

Microscopy: Visualize the cholesterol distribution using a confocal microscope with UV excitation. Accumulation of cholesterol in perinuclear vesicles is indicative of blocked trafficking.

In Vivo Xenograft Tumor Model

This protocol assesses the in vivo efficacy of Itraconazole on tumor growth.[38][39]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer Itraconazole (e.g., by oral gavage) or vehicle control daily.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, Western blot).

Conclusion

Itraconazole represents a compelling case for drug repurposing in oncology. Its ability to simultaneously modulate multiple, often interconnected, signaling pathways—including Hedgehog, mTOR, Wnt/β-catenin, and angiogenesis—provides a multi-pronged attack on cancer cell proliferation, survival, and vascular supply.[7][8][13] The drug's well-characterized safety profile and oral bioavailability further enhance its clinical potential.[5][8] The detailed mechanisms and experimental frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and harness the therapeutic potential of Itraconazole, both as a monotherapy and in combination with other anticancer agents.[4]

References

- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 2. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 5. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reya-lab.org [reya-lab.org]

- 11. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 13. oncotarget.com [oncotarget.com]

- 14. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

- 25. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Itraconazole inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer [frontiersin.org]

- 27. ar.iiarjournals.org [ar.iiarjournals.org]

- 28. Itraconazole improves survival outcomes in patients with colon cancer by inducing autophagic cell death and inhibiting transketolase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]